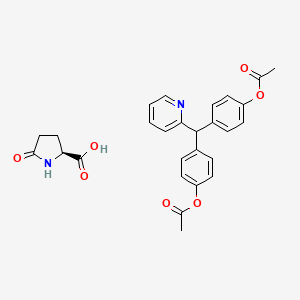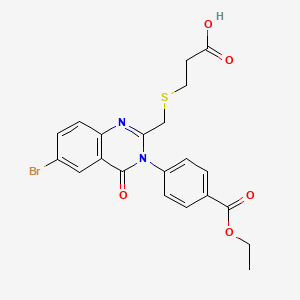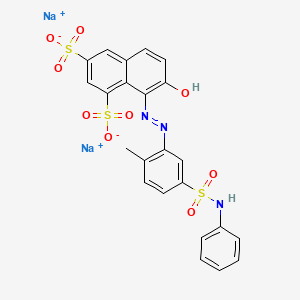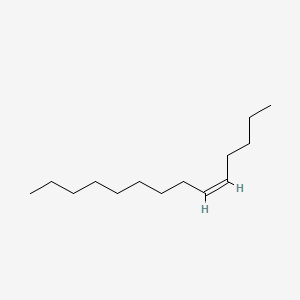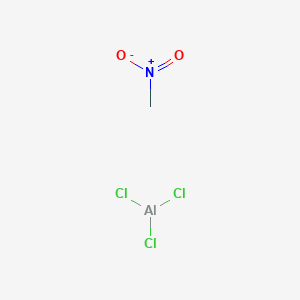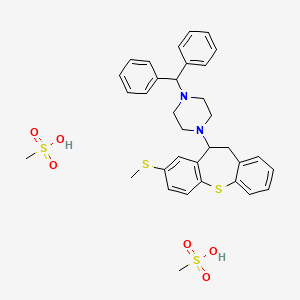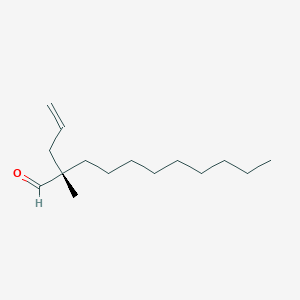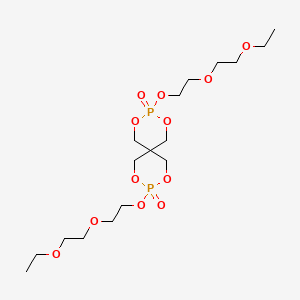
3,9-Bis(2-(2-ethoxyethoxy)ethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane 3,9-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 281-280-3 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Méthodes De Préparation
Industrial Production Methods: Industrial production of EINECS 281-280-3 follows standardized protocols to ensure consistency and purity. The process involves large-scale chemical reactions, often conducted in specialized reactors designed to handle the specific requirements of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: EINECS 281-280-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving EINECS 281-280-3 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of EINECS 281-280-3 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various industrial and research applications .
Applications De Recherche Scientifique
EINECS 281-280-3 has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and materials. In biology, it is utilized in studies involving biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects and as a component in drug development. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of EINECS 281-280-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. These interactions can influence various biochemical and physiological processes, making the compound valuable for research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: EINECS 281-280-3 can be compared with other similar compounds listed in the EINECS inventory. These compounds share structural similarities and may exhibit comparable chemical and physical properties .
Uniqueness: What sets EINECS 281-280-3 apart from similar compounds is its specific molecular structure and the unique set of reactions it undergoes. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective .
Conclusion
EINECS 281-280-3 is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactions make it a valuable tool for various fields, including chemistry, biology, medicine, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its potential and utility.
Propriétés
Numéro CAS |
83898-68-4 |
|---|---|
Formule moléculaire |
C17H34O12P2 |
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
3,9-bis[2-(2-ethoxyethoxy)ethoxy]-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
InChI |
InChI=1S/C17H34O12P2/c1-3-20-5-7-22-9-11-24-30(18)26-13-17(14-27-30)15-28-31(19,29-16-17)25-12-10-23-8-6-21-4-2/h3-16H2,1-2H3 |
Clé InChI |
RIGYULXXVSHDSA-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOP1(=O)OCC2(CO1)COP(=O)(OC2)OCCOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


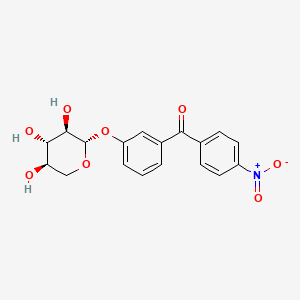
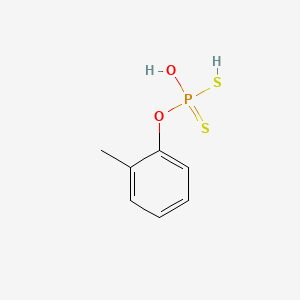
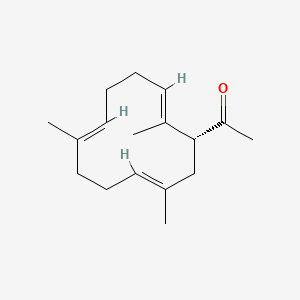
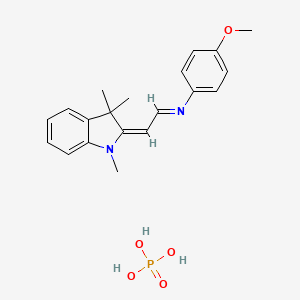
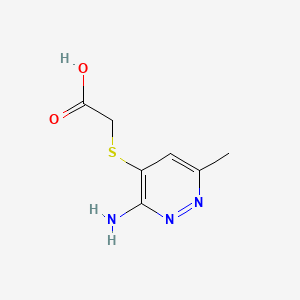
![dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate](/img/structure/B15182641.png)

